molecular formula C6H14N2O B11755103 [(Oxan-2-yl)methyl]hydrazine

[(Oxan-2-yl)methyl]hydrazine

Cat. No.: B11755103
M. Wt: 130.19 g/mol
InChI Key: IKOUNHFXBLUOMN-UHFFFAOYSA-N
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Description

[(Oxan-2-yl)methyl]hydrazine is a chemical compound with the molecular formula C6H14N2O. It is also known as 1-(tetrahydro-2H-pyran-2-ylmethyl)hydrazine. This compound is characterized by the presence of a hydrazine group attached to a tetrahydropyran ring. It is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Oxan-2-yl)methyl]hydrazine typically involves the reaction of hydrazine with a suitable precursor containing the tetrahydropyran ring. One common method is the reaction of tetrahydropyran-2-carboxaldehyde with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

Tetrahydropyran-2-carboxaldehyde+Hydrazine hydrateThis compound\text{Tetrahydropyran-2-carboxaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{this compound} Tetrahydropyran-2-carboxaldehyde+Hydrazine hydrate→this compound

The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically isolated by distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

[(Oxan-2-yl)methyl]hydrazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized products such as oxan-2-ylmethyl oxides.

    Reduction: Reduced products like hydrazine derivatives.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

[(Oxan-2-yl)methyl]hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [(Oxan-2-yl)methyl]hydrazine involves its interaction with various molecular targets. In biological systems, it can form hydrazones with carbonyl-containing compounds, which may inhibit specific enzymes or disrupt cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hydrazine: A simple hydrazine compound with similar reactivity but lacks the tetrahydropyran ring.

    Tetrahydropyran derivatives: Compounds containing the tetrahydropyran ring but different functional groups.

Uniqueness

[(Oxan-2-yl)methyl]hydrazine is unique due to the combination of the hydrazine group and the tetrahydropyran ring, which imparts specific reactivity and potential biological activities not found in simpler hydrazine or tetrahydropyran derivatives.

Properties

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

oxan-2-ylmethylhydrazine

InChI

InChI=1S/C6H14N2O/c7-8-5-6-3-1-2-4-9-6/h6,8H,1-5,7H2

InChI Key

IKOUNHFXBLUOMN-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CNN

Origin of Product

United States

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